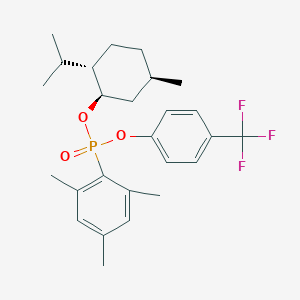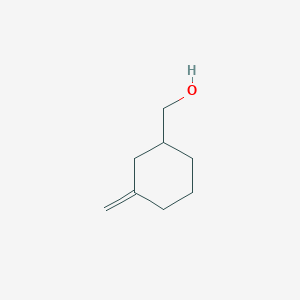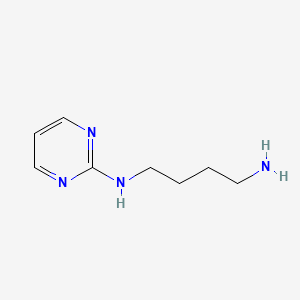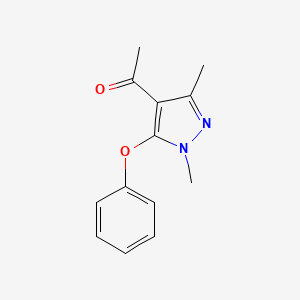
Cupric isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric isodecanoate, also known as copper(II) isodecanoate, is an organometallic compound with the molecular formula C20H38CuO4. It is a coordination complex where copper is in the +2 oxidation state, coordinated with isodecanoate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupric isodecanoate can be synthesized through the reaction of cupric oxide with isodecanoic acid. The reaction typically involves dissolving cupric oxide in an organic solvent, such as toluene, followed by the addition of isodecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The reaction can be represented as follows:
CuO+2C10H19COOH→Cu(C10H19COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can optimize the synthesis process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Cupric isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cupric oxide and other copper-containing compounds.
Reduction: It can be reduced to cuprous isodecanoate or elemental copper under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other ligands, such as acetate or chloride, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Cupric oxide (CuO) and other copper oxides.
Reduction: Cuprous isodecanoate (CuC10H19COO) and elemental copper (Cu).
Substitution: Copper acetate (Cu(C2H3O2)2) and copper chloride (CuCl2).
Aplicaciones Científicas De Investigación
Cupric isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, paints, and as a stabilizer in plastics
Mecanismo De Acción
The mechanism of action of cupric isodecanoate involves its ability to interact with biological molecules and catalyze various chemical reactions. The copper ions in the compound can participate in redox reactions, facilitating electron transfer processes. This makes this compound effective in catalysis and antimicrobial activity. The molecular targets include enzymes and cellular components that are susceptible to oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cupric acetate (Cu(C2H3O2)2): Similar in its use as a catalyst and antimicrobial agent.
Cupric chloride (CuCl2): Used in similar applications but has different solubility and reactivity properties.
Cupric sulfate (CuSO4): Widely used in agriculture and industry, with distinct physical and chemical properties compared to cupric isodecanoate
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its hydrophobic nature makes it suitable for applications in non-aqueous systems and organic solvents, setting it apart from other copper compounds .
Propiedades
| 84082-88-2 | |
Fórmula molecular |
C20H38CuO4 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
copper;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
QNZDQFWXGOXXTP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







